2-Iodo-5-methoxy-thiazolo[5,4-b]pyridine
CAS No.:
Cat. No.: VC13580710
Molecular Formula: C7H5IN2OS
Molecular Weight: 292.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5IN2OS |
|---|---|
| Molecular Weight | 292.10 g/mol |
| IUPAC Name | 2-iodo-5-methoxy-[1,3]thiazolo[5,4-b]pyridine |
| Standard InChI | InChI=1S/C7H5IN2OS/c1-11-5-3-2-4-6(10-5)12-7(8)9-4/h2-3H,1H3 |
| Standard InChI Key | UUQXHWDFHHTUAB-UHFFFAOYSA-N |
| SMILES | COC1=NC2=C(C=C1)N=C(S2)I |
| Canonical SMILES | COC1=NC2=C(C=C1)N=C(S2)I |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
2-Iodo-5-methoxy-thiazolo[5,4-b]pyridine features a bicyclic framework comprising a pyridine ring fused to a thiazole moiety. Key substituents include:
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Iodine at position 2 of the thiazole ring, providing steric bulk and electrophilic reactivity.
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Methoxy group at position 5 of the pyridine ring, influencing electronic properties and solubility .
The IUPAC name, 2-iodo-5-methoxy- thiazolo[5,4-b]pyridine, reflects this arrangement (SMILES: COC1=NC2=C(C=C1)N=C(S2)I) . X-ray crystallography data remain unavailable, but computational models predict planar geometry with dihedral angles <5° between fused rings .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₅IN₂OS | |
| Molecular weight | 292.10 g/mol | |
| Topological polar surface area | 71.8 Ų | |
| Hydrogen bond donors/acceptors | 0/4 | |
| LogP (octanol-water) | 2.34 (estimated) |
Synthetic Methodologies
Core Scaffold Construction
The thiazolo[5,4-b]pyridine core is typically synthesized via cyclization reactions. A seminal one-step protocol involves:
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Reacting chloronitropyridines with thioamides or thioureas under basic conditions .
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Subsequent iodination at position 2 using N-iodosuccinimide (NIS) in dichloromethane.
For 5-methoxy derivatives, methoxy groups are introduced either:
Table 2: Representative Synthesis Routes
| Starting Material | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 5-Methoxy-2-chloropyridine | Thiourea, K₂CO₃, DMF, 110°C | 68 | |
| 2-Aminothiazolo[5,4-b]pyridine | NIS, CH₂Cl₂, rt, 12h | 85 |
Biological and Pharmacological Relevance
Antiproliferative Effects
In HMC1.2 cells (c-KIT V560G/D816V), derivative 6r (structurally similar) shows:
Applications in Chemical Synthesis
Halogen Exchange Reactions
The iodine atom serves as a versatile handle for cross-coupling:
Table 3: Functionalization Reactions
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | 2-Aryl derivatives | 72–89 |
| Buchwald-Hartwig amination | CuI, L-proline, K₂CO₃, DMSO | 2-Amino analogues | 65 |
Future Directions
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